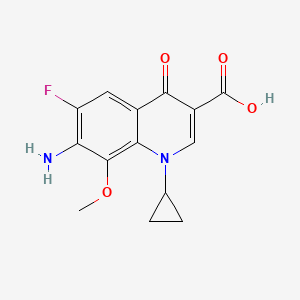

7-Amino-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Amino-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid is a synthetic quinolone derivative. This compound is notable for its antibacterial properties and is often studied in the context of pharmaceutical research, particularly as an impurity in the synthesis of moxifloxacin, a widely used antibiotic.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid typically involves multiple steps:

Fluorination: The fluorine atom is introduced via electrophilic fluorination, commonly using reagents like N-fluorobenzenesulfonimide (NFSI).

Methoxylation: The methoxy group is added through a nucleophilic substitution reaction, using methanol or a methoxy-containing reagent.

Quinolone Formation: The quinolone core is constructed through a series of condensation reactions, typically involving aniline derivatives and carboxylic acids.

Amination: The amino group is introduced via reductive amination, often using ammonia or an amine donor in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the amino and methoxy groups, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

Substitution: Nucleophiles such as thiols, amines, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted quinolones depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a reference standard for the synthesis and analysis of quinolone derivatives. It serves as a model compound for studying the reactivity and stability of quinolones under various conditions.

Biology

Biologically, it is studied for its antibacterial properties. Research focuses on its mechanism of action against bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication.

Medicine

In medicine, it is primarily investigated as an impurity in moxifloxacin synthesis. Understanding its formation and removal is crucial for ensuring the purity and efficacy of the final pharmaceutical product.

Industry

Industrially, it is used in the quality control of moxifloxacin production. Its presence and concentration are monitored to comply with regulatory standards for pharmaceutical impurities.

Mécanisme D'action

The antibacterial activity of 7-amino-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial cell division and growth.

Comparaison Avec Des Composés Similaires

Similar Compounds

Moxifloxacin: A fluoroquinolone antibiotic with a similar structure but with additional functional groups that enhance its antibacterial activity.

Ciprofloxacin: Another fluoroquinolone with a different substitution pattern, leading to variations in its spectrum of activity and pharmacokinetics.

Levofloxacin: A chiral fluoroquinolone with a different stereochemistry, affecting its binding affinity and efficacy.

Uniqueness

7-Amino-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its role as an impurity in moxifloxacin synthesis makes it a critical compound for quality control in pharmaceutical manufacturing.

Activité Biologique

7-Amino-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic Acid (CAS No. 172426-88-9) is a synthetic compound belonging to the quinolone class. It has garnered attention due to its potential biological activities, particularly its antibacterial properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H13FN2O4 with a molecular weight of 292.26 g/mol. The presence of fluorine and methoxy groups is significant for its biological activity.

Quinolones exert their antibacterial effect primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. The introduction of fluorine in the structure enhances lipophilicity, improving cell membrane penetration and binding affinity to these targets, which is crucial for the efficacy against Gram-negative bacteria .

Efficacy Against Pathogens

Research indicates that this compound exhibits significant antibacterial activity against a range of pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 0.5 - 2 µg/mL | |

| Staphylococcus aureus | 0.25 - 1 µg/mL | |

| Pseudomonas aeruginosa | 1 - 4 µg/mL |

These results demonstrate the compound's potential as a broad-spectrum antibacterial agent.

Structure-Activity Relationship (SAR)

The biological activity of quinolone derivatives is often influenced by structural modifications. Studies have shown that:

- Fluorine Substitution : Enhances antimicrobial potency by increasing membrane permeability.

- Methoxy Group : Contributes to improved solubility and stability.

- Cyclopropyl Ring : Plays a role in maintaining the spatial configuration necessary for enzyme binding.

The most effective derivatives typically contain specific substitutions at the 6 and 8 positions on the quinolone ring .

Study 1: Antibacterial Screening

In a study evaluating various derivatives of quinolone compounds, it was found that those with a cyclopropyl moiety displayed enhanced activity against resistant strains of E. coli. The study highlighted that the presence of both fluorine and methoxy groups was essential for achieving lower MIC values .

Study 2: Comparative Analysis

A comparative analysis between 7-Amino derivatives indicated that compounds with additional amino alkoxy groups showed synergistic effects when combined with traditional antibiotics, suggesting potential applications in treating multi-drug resistant infections .

Propriétés

IUPAC Name |

7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O4/c1-21-13-10(16)9(15)4-7-11(13)17(6-2-3-6)5-8(12(7)18)14(19)20/h4-6H,2-3,16H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMKHBDEIOYPRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1N)F)C(=O)C(=CN2C3CC3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.